5-cianopirazol-1-ilmetano

Descripción general

Descripción

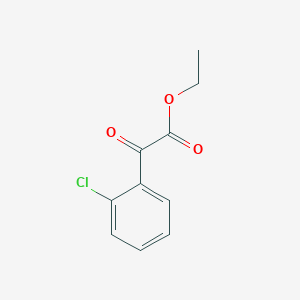

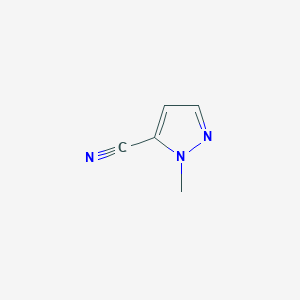

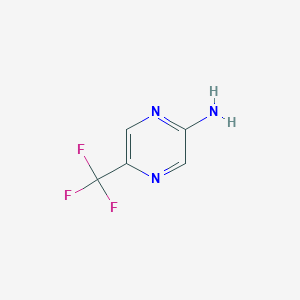

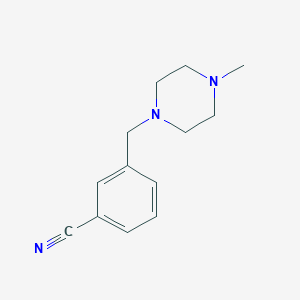

1-Methyl-1H-pyrazole-5-carbonitrile is a chemical compound with the molecular formula C5H5N3. It has a molecular weight of 107.11 . It is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for 1-Methyl-1H-pyrazole-5-carbonitrile is 1S/C5H5N3/c1-8-5(4-6)2-3-7-8/h2-3H,1H3 . This indicates that the compound consists of a pyrazole ring with a methyl group and a carbonitrile group attached to it.

Chemical Reactions Analysis

The specific chemical reactions involving 1-Methyl-1H-pyrazole-5-carbonitrile are not clearly mentioned in the available literature .

Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-5-carbonitrile is a solid or liquid at room temperature . It has a predicted density of 1.12±0.1 g/cm3 . The melting point is reported to be between 23-26 °C .

Aplicaciones Científicas De Investigación

Farmacología

5-cianopirazol-1-ilmetano: ha mostrado potencial en la investigación farmacológica debido a su similitud estructural con varios compuestos bioactivos. Puede servir como precursor para la síntesis de derivados con propiedades antivirales, antiinflamatorias y anticancerígenas . Su capacidad para unirse con alta afinidad a múltiples receptores lo convierte en un andamiaje valioso para el desarrollo de nuevos agentes terapéuticos.

Agricultura

En el sector agrícola, los derivados de This compound se están explorando para su uso como pesticidas. La estructura del compuesto es clave para sintetizar nuevas variantes de fipronil, un insecticida ampliamente utilizado . La investigación sobre sus vías metabólicas en las plagas podría conducir al desarrollo de pesticidas más efectivos y ambientalmente seguros.

Química Industrial

Las aplicaciones industriales de This compound incluyen su uso como intermedio en la síntesis de diversos productos químicos. Su grupo nitrilo es particularmente reactivo, lo que permite una mayor funcionalización e incorporación en moléculas complejas . Esta versatilidad lo convierte en un compuesto valioso en la industria química manufacturera.

Ciencia de los Materiales

En la ciencia de los materiales, se está estudiando This compound por su posible uso en la creación de materiales novedosos. Su estructura molecular podría contribuir al desarrollo de nuevos polímeros o recubrimientos con propiedades únicas, como una mayor durabilidad o estabilidad térmica .

Ciencia Ambiental

El impacto ambiental de This compound y sus derivados es un área de investigación activa. Comprender sus productos de degradación y su comportamiento en el medio ambiente es crucial para evaluar su huella ecológica y garantizar un uso seguro .

Química Analítica

En la química analítica, This compound se utiliza como un compuesto estándar o de referencia en diversas técnicas analíticas. Su estructura y propiedades bien definidas lo hacen adecuado para calibrar instrumentos y validar métodos analíticos .

Investigación Bioquímica

Bioquímicamente, This compound es un candidato para estudiar las interacciones enzimáticas y las vías metabólicas. Su papel como bloque de construcción para compuestos bioquímicos más complejos puede ayudar a comprender los procesos biológicos a nivel molecular .

Investigación Médica

En la investigación médica, la exploración de This compound se centra en sus posibles aplicaciones terapéuticas. Sus derivados podrían conducir al descubrimiento de nuevos medicamentos para tratar diversas enfermedades, dada su flexibilidad estructural y reactividad .

Mecanismo De Acción

Target of Action

Pyrazole derivatives are known to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

The inhibitive action of organic molecules, such as pyrazole derivatives, is often due to their adsorption on interfaces either through electrostatic force, coordination mode, or pi interaction with the vacant d orbital of the metal or by combinations .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with multiple biological activities, suggesting their involvement in various biochemical pathways .

Pharmacokinetics

The compound’s storage temperature is ambient, which may suggest its stability under normal environmental conditions .

Result of Action

It’s worth noting that pyrazole derivatives have been associated with multiple biological activities, suggesting their potential to induce various molecular and cellular effects .

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic if swallowed . The hazard statements H301, H302, and H320 are associated with it, indicating toxicity if swallowed, harmful if swallowed, and causes eye irritation, respectively . The precautionary statements P301+P310 suggest that if swallowed, one should immediately call a poison center or doctor .

Análisis Bioquímico

Biochemical Properties

1-Methyl-1H-pyrazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, affecting their catalytic activities. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity .

Cellular Effects

1-Methyl-1H-pyrazole-5-carbonitrile impacts various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, it can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of 1-methyl-1H-pyrazole-5-carbonitrile involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-1H-pyrazole-5-carbonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 1-methyl-1H-pyrazole-5-carbonitrile vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

1-Methyl-1H-pyrazole-5-carbonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that can be excreted from the body .

Transport and Distribution

The transport and distribution of 1-methyl-1H-pyrazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

1-Methyl-1H-pyrazole-5-carbonitrile exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. The compound’s subcellular localization is crucial for its biochemical effects and overall cellular impact .

Propiedades

IUPAC Name |

2-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-8-5(4-6)2-3-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZMVWZFGUVSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541494 | |

| Record name | 1-Methyl-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66121-72-0 | |

| Record name | 1-Methyl-1H-pyrazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66121-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)

![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)

![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)